N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a thiophene ring and a pyrazole ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
Many thiophene derivatives have been found to have diverse biological activities . They are often used in the development of new drugs due to their ability to bind with high affinity to multiple receptors .
Biochemical Pathways
Thiophene derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiophene derivatives have been found to have antimicrobial, antioxidant, anticorrosion, and anticancer activities .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, some thiophene derivatives have been found to inhibit the growth of certain types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts, such as potassium t-butoxide, can enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols .
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of a thiophene ring and a pyrazole ring, which may confer distinct biological activities and chemical properties compared to other thiophene derivatives .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9-14(10(2)18(4)17-9)15(20)16-8-7-12-5-6-13(21-12)11(3)19/h5-6H,7-8H2,1-4H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJWZWNRPWRDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCC2=CC=C(S2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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